2-Bromo-3-hexylthiophene chemical properties
2-Bromo-3-hexylthiophene chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-hexylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-hexylthiophene is a functionalized thiophene (B33073) derivative that has emerged as a critical building block in the field of materials science, particularly for the development of advanced organic electronics and specialized polymers. Its unique molecular structure, featuring a semiconducting thiophene backbone, a reactive bromine atom, and a solubilizing hexyl side chain, makes it a versatile precursor for creating novel materials with tailored electronic and physical properties.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 2-Bromo-3-hexylthiophene.
Core Chemical Properties
The fundamental properties of 2-Bromo-3-hexylthiophene are summarized below. These characteristics are essential for its handling, reaction setup, and integration into material synthesis processes.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 69249-61-2 | [1] |
| Molecular Formula | C₁₀H₁₅BrS | [1][2][3] |
| Molecular Weight | 247.19 g/mol , 247.20 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Density | 1.24 g/mL, 1.240 g/mL at 25 °C | [1] |
| Boiling Point | 75 °C at 0.5 mmHg | [1] |
| Refractive Index | n20/D 1.53, n20/D 1.529 | [1] |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Purity | ≥ 97%, ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Qualitative Properties
-
Solubility : The presence of the hexyl side chain significantly enhances the solubility of 2-Bromo-3-hexylthiophene and its derivative polymers in common organic solvents.[5] This property is crucial for solution-based processing and the fabrication of thin films used in electronic devices.[1]
-
Stability : The compound is stable under recommended storage conditions (2-8 °C) but should be handled with care, avoiding strong oxidizing agents.[1][4] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, hydrogen bromide gas, and sulfur oxides.[4]
Reactivity and Synthesis
The reactivity of 2-Bromo-3-hexylthiophene is dominated by the bromine atom on the thiophene ring, which serves as a reactive site for various cross-coupling reactions. This allows for its polymerization and incorporation into larger conjugated systems.
Key Reactions
-
Grignard Metathesis (GRIM) Polymerization : This is a powerful and widely used method for synthesizing highly regioregular poly(3-hexylthiophene) (P3HT).[6][7][8] The process involves a magnesium-halogen exchange followed by a nickel-catalyzed chain-growth polymerization.[6][9]
-
Suzuki Coupling : This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds. While not as common for direct polymerization of this monomer, it is a key technique for creating oligothiophenes and other complex conjugated molecules using thiophene-based intermediates.[10]
-
Direct Arylation Polymerization (DArP) : This method offers a more atom-economical route to P3HT by forming C-H/C-X bonds, avoiding the need for pre-functionalized organometallic reagents.[11][12] It has been shown to produce high molecular weight, highly regioregular P3HT.[11]
The relationship between the structure of 2-Bromo-3-hexylthiophene and its resulting applications is a direct consequence of its chemical features.
Caption: Structure-Property-Application relationship for 2-Bromo-3-hexylthiophene.
Applications in Research and Development
2-Bromo-3-hexylthiophene is a cornerstone material for research in organic electronics and polymer chemistry.
-
Organic Electronics : It is a key precursor for the synthesis of P3HT, one of the most studied and utilized conductive polymers.[7][13] P3HT is widely employed as a p-type semiconductor in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][14] The incorporation of this monomer improves charge transport and overall device efficiency.[1]
-
Conductive Polymers : Its ability to form conjugated polymers allows for the creation of materials with high electrical conductivity and stability, suitable for applications in flexible electronics.[1]
-
Drug Development : While its primary applications are in materials science, thiophene derivatives are a known class of compounds in medicinal chemistry. The synthesis of novel 5-aryl-2-bromo-3-hexylthiophene derivatives via Suzuki coupling has been explored for potential pharmacological applications, including haemolytic and anti-thrombolytic activities.[10]
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are representative protocols for reactions involving 2-Bromo-3-hexylthiophene and its derivatives.
Protocol 1: Synthesis of 2-bromo-3-hexyl-5-iodothiophene (B174538)
This protocol describes the iodination of 2-Bromo-3-hexylthiophene, a common step to prepare the monomer for GRIM polymerization.
Materials:
-
2-Bromo-3-hexylthiophene (5.00 g, 20.2 mmol)
-
N-iodosuccinimide (NIS) (5.45 g, 24.24 mmol)
-
Chloroform (CHCl₃)
-
Acetic acid
-
10% aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Diethyl ether (Et₂O)
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Prepare a 7:3 mixture of CHCl₃ and acetic acid (50 mL).
-
Dissolve 2-Bromo-3-hexylthiophene in the solvent mixture in a flask protected from light.
-
Cool the stirred solution to 0 °C.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Allow the mixture to stir in the dark at room temperature for 4 hours.
-
Quench the reaction by adding a 10% aqueous Na₂S₂O₃ solution.
-
Extract the mixture with Et₂O.
-
Wash the organic layer with 10% aqueous Na₂S₂O₃ and dry over anhydrous MgSO₄.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the residue using silica (B1680970) gel column chromatography (eluent: heptane) to yield 2-bromo-3-hexyl-5-iodothiophene as a pale yellow oil.[15]
Protocol 2: Grignard Metathesis (GRIM) Polymerization of P3HT
This protocol outlines a general procedure for the synthesis of P3HT from a 2-bromo-5-iodo-3-hexylthiophene precursor.
Caption: A typical workflow for the GRIM polymerization of Poly(3-hexylthiophene).
Materials:
-
2-bromo-3-hexyl-5-iodothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) solution
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) catalyst
-
Chloroform
-
Methanol
Procedure:
-
In a flask under an inert argon atmosphere, dissolve the 2-bromo-3-hexyl-5-iodothiophene monomer in dry THF.[6]
-
Cool the mixture to 0 °C.
-
Add one equivalent of isopropylmagnesium chloride dropwise via syringe. Stir the mixture at 0 °C for 1-2 hours to facilitate the magnesium-halogen exchange.[6][9]
-
In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst in dry THF.
-
Add the catalyst suspension to the monomer mixture via syringe at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the desired polymerization time (e.g., 1 to 48 hours).[6][15]
-
Quench the reaction by adding an acidic aqueous solution (e.g., 5N HCl) or water.[6][15]
-
Extract the polymer into an organic solvent like chloroform.[6]
-
Wash the organic layer with water and concentrate it under reduced pressure.[6]
-
Precipitate the polymer by adding the concentrated solution to cold methanol.[9]
-
Collect the solid purple polymer via filtration and dry it under vacuum.[9][15]
Safety and Handling
2-Bromo-3-hexylthiophene is classified as toxic and requires careful handling.
-
Hazard Classifications : Acute toxicity, oral (Category 3) and hazardous to the aquatic environment, long-term hazard (Category 4).[2][16]
-
Signal Word : Danger.[16]
-
Hazard Statements : H301 (Toxic if swallowed), H413 (May cause long lasting harmful effects to aquatic life).[2][16]
-
Precautionary Measures :
-
Personal Protective Equipment (PPE) : Wear protective gloves, eyeshields/face shields, and appropriate respiratory protection (e.g., dust mask type N95 or type ABEK respirator filter).[4][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-3-hexylthiophene | C10H15BrS | CID 10960141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-溴-3-己基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. A New Review of Poly(3-hexylthiophene) - MaterialsViews [advancedsciencenews.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Semiconducting Polymer: Highly Regioregular Polythiophene P3HT | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Bromo-3-hexylthiophene 97 69249-61-2 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]


